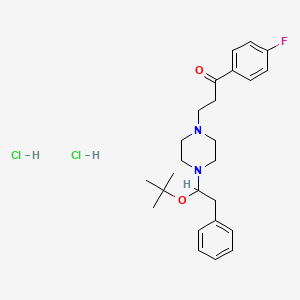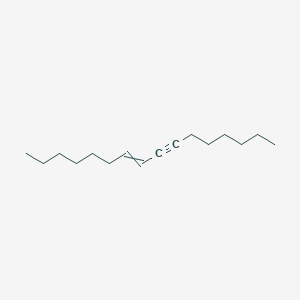
Hexadec-7-EN-9-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadec-7-EN-9-yne is an organic compound with the molecular formula C16H28. It is a long-chain hydrocarbon featuring both an alkene and an alkyne functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadec-7-EN-9-yne can be synthesized through several methods. One common approach involves the condensation of 1-bromo-8-octyne with 1-octyne under specific conditions. The reaction typically requires a strong base such as lithium amide (LiNH2) and a solvent like hexamethylphosphoramide (HMPA) at low temperatures (around 10°C) followed by heating to 55°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Hexadec-7-EN-9-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo halogenation or other substitution reactions at the double or triple bond sites.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
Hexadec-7-EN-9-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in biological systems and as a model compound for studying enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexadec-7-EN-9-yne depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of both alkene and alkyne groups allows for diverse reactivity, enabling it to participate in multiple types of chemical transformations.
Comparison with Similar Compounds
Hexadec-7-EN-9-yne can be compared to other long-chain hydrocarbons with similar functional groups:
Hexadec-9-enal: A related compound with an aldehyde group instead of an alkyne.
Hexadec-11-en-1-yl acetate: Features an ester group and is used in pheromone research.
1-Hexadecyne: A simpler alkyne without the alkene group.
This compound’s uniqueness lies in its dual functionality, making it a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
13343-81-2 |
|---|---|
Molecular Formula |
C16H28 |
Molecular Weight |
220.39 g/mol |
IUPAC Name |
hexadec-7-en-9-yne |
InChI |
InChI=1S/C16H28/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h13,15H,3-12H2,1-2H3 |
InChI Key |
LNQMQUYZNTZSSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CC#CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one](/img/structure/B14713425.png)
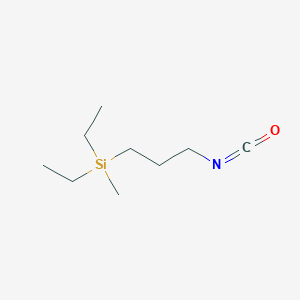

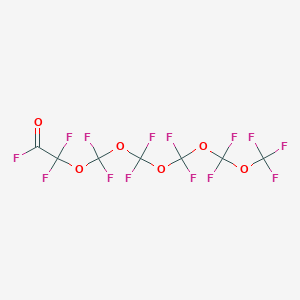
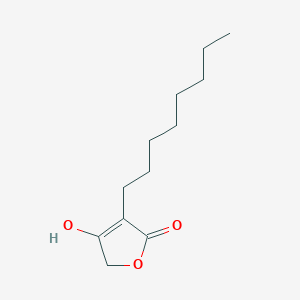

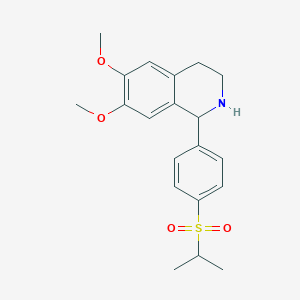
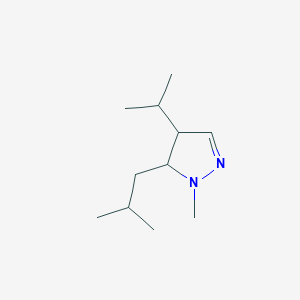
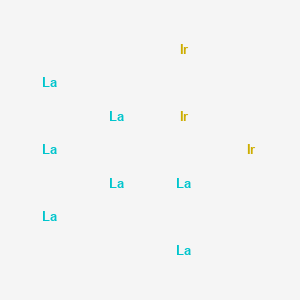
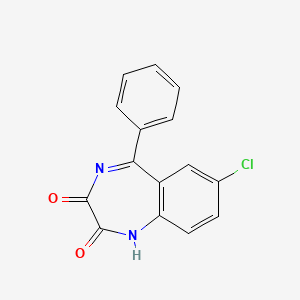

![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)

